

# Application Note: High-Performance In Vivo Oral Formulation of INCB059872

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## Compound of Interest

Compound Name: *INCB059872*

Cat. No.: *B1574622*

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## Abstract & Scientific Context

**INCB059872** is a potent, selective, and orally bioavailable inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A).[1] It functions by irreversibly binding to the FAD cofactor of LSD1, thereby inhibiting the demethylation of mono- and di-methylated histone H3 lysine 4 (H3K4me1/2). This epigenetic modulation is critical in reactivating suppressed tumor-suppressor genes and inducing differentiation in malignancies such as Acute Myeloid Leukemia (AML) and Small Cell Lung Cancer (SCLC).

Successful preclinical evaluation requires a robust oral formulation that maintains solubility, prevents precipitation in the gastrointestinal tract, and ensures consistent bioavailability. This guide details the preparation of **INCB059872** using a co-solvent system (DMSO/PEG300/Tween-80) and a complexation system (SBE- $\beta$ -CD), prioritizing the dihydrochloride salt form for optimal stability.

## Physicochemical Profile & Handling

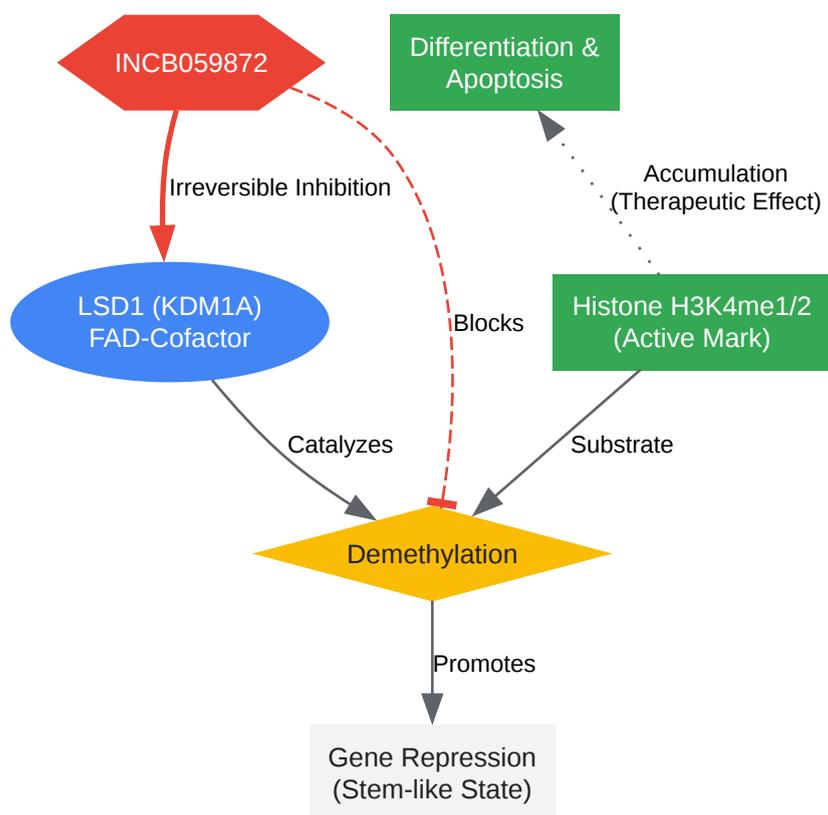
Property	Specification
Compound Name	INCB059872 (also INCB-59872)
Target	LSD1 (KDM1A) - FAD dependent
Preferred Form	Dihydrochloride Salt (2HCl)
MW (Free Base)	386.54 g/mol
MW (2HCl Salt)	~459.45 g/mol (Verify batch certificate)
Solubility (DMSO)	≥ 50 mg/mL (Stock)
Aqueous Solubility	Low (Free base); Moderate (Salt form)
Storage (Solid)	-20°C (desiccated); protect from light

Critical Formulation Note: Always calculate the mass based on the free base equivalent. If using the dihydrochloride salt, apply a correction factor (CF):

Example: To prepare 10 mg of active free base, weigh 11.9 mg of the 2HCl salt.

## Mechanism of Action (Pathway Visualization)

**INCB059872** disrupts the LSD1-CoREST complex, preventing the demethylation of H3K4. This leads to the accumulation of activating methylation marks and the subsequent re-expression of differentiation genes.



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Caption: Mechanism of **INCB059872**.<sup>[1][2][3][4][5][6]</sup> Inhibition of LSD1 prevents H3K4 demethylation, shifting cells from a stem-like repressive state to differentiation.

## Protocol A: Standard Solution Formulation (Recommended)

Applicability: Short-term efficacy studies (1–2 weeks), PK studies. Vehicle Composition: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline.<sup>[5]</sup> Target Concentration: 1 mg/mL (for 10 mg/kg dose at 10 mL/kg volume).

### Reagents Required<sup>[5][7][8]</sup>

- DMSO: Dimethyl sulfoxide, sterile filtered (Sigma D2650).
- PEG300: Polyethylene glycol 300 (Sigma 202371).
- Tween-80: Polysorbate 80 (Sigma P1754).

- Saline: 0.9% NaCl, sterile.

## Step-by-Step Procedure

- Weighing: Calculate the required amount of **INCB059872** (apply salt correction factor). Weigh into a sterile glass vial.
- Solubilization (10% Volume): Add the calculated volume of DMSO. Vortex vigorously for 1–2 minutes until the powder is completely dissolved. If necessary, sonicate at 37°C for 5 minutes.
  - Checkpoint: Solution must be clear yellow/colorless. No particulates.
- Co-Solvent Addition (40% Volume): Slowly add PEG300 to the DMSO solution while vortexing. The solution may warm slightly; this aids dissolution.
- Surfactant Addition (5% Volume): Add Tween-80. Vortex gently to avoid excessive foaming.
- Dilution (45% Volume): Slowly add pre-warmed (37°C) 0.9% Saline while stirring.
  - Note: Adding saline too fast can cause "crashing out" (precipitation). Add dropwise.
- Final QC: Inspect for clarity. pH should be approx 6.0–7.0. Use within 24 hours.[5]

## Protocol B: Solubilized Cyclodextrin Formulation (Alternative)

Applicability: Long-term toxicity studies, sensitive models where PEG/DMSO may cause irritation. Vehicle Composition: 10% DMSO / 90% (20% SBE- $\beta$ -CD in Saline).[5]

### Reagents Required[5][7][8]

- SBE- $\beta$ -CD: Sulfobutyl ether beta-cyclodextrin (Captisol® or equivalent).

## Step-by-Step Procedure

- Vehicle Prep: Dissolve 20g of SBE- $\beta$ -CD in 100 mL of 0.9% Saline. Filter sterilize (0.22  $\mu$ m).

- Compound Dissolution: Dissolve **INCB059872** in DMSO (10% of final volume).
- Complexation: Slowly add the 20% SBE- $\beta$ -CD solution (90% of final volume) to the DMSO stock while vortexing.
- Sonication: Sonicate for 10–15 minutes to ensure inclusion complex formation.

## In Vivo Administration Guidelines

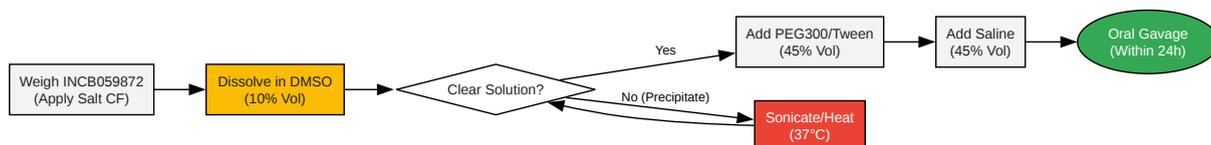
### Dosing Parameters

- Route: Oral Gavage (p.o.)
- Standard Dose: 10 mg/kg (Effective range: 5–30 mg/kg).
- Dosing Volume: 10 mL/kg (e.g., 200  $\mu$ L for a 20g mouse).
- Frequency: QD (Once Daily) is standard; QoD (Every other day) for maintenance.

### Dosing Calculation Table (10 mg/kg Target)

Mouse Weight (g)	Dose Required (mg)	Injection Vol (mL) @ 1 mg/mL	Injection Vol (mL) @ 2 mg/mL
18 g	0.18	0.18	0.09
20 g	0.20	0.20	0.10
22 g	0.22	0.22	0.11
25 g	0.25	0.25	0.125

### Experimental Workflow



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Caption: Formulation workflow ensuring solubility before aqueous dilution.

## Quality Control & Troubleshooting

- Precipitation upon Saline Addition:
  - Cause: Adding aqueous phase too quickly or pH shock.
  - Fix: Warm the saline to 37°C. Add dropwise with constant stirring. If using the salt form, ensure the final pH is not too acidic (<4.0); if so, buffer the saline with 10mM Acetate or Citrate (pH 5.0).
- Gelling:
  - Cause: High concentration of PEG at low temps.
  - Fix: Keep formulation at RT or 37°C. Do not refrigerate the final emulsion.
- Tolerability:
  - Monitor mice for weight loss >15%. The DMSO/PEG vehicle can be dehydrating; ensure access to hydrogel or wet mash.

## References

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